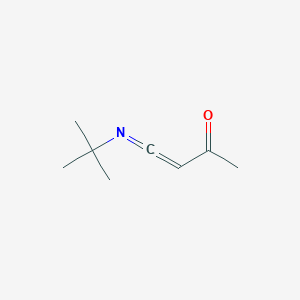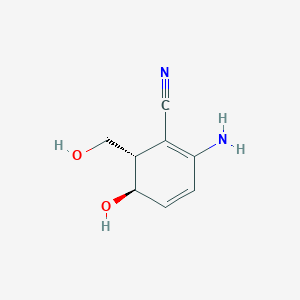
Lanthanum--nickel (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of lanthanum–nickel (1/2) typically involves high-temperature synthesis methods. One common method is the co-precipitation technique, where lanthanum and nickel salts are dissolved in a solution, followed by the addition of a precipitating agent to form a solid precursor. This precursor is then calcined at high temperatures to form the desired intermetallic compound . Industrial production methods often involve the use of high-purity raw materials and controlled atmospheres to ensure the formation of the desired phase and to prevent contamination .
Análisis De Reacciones Químicas
Lanthanum–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . As a hydrogen storage alloy, it can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions. The hydrogen can be released by decreasing the pressure or increasing the temperature . Common reagents used in these reactions include hydrogen gas and various acids, with major products being the corresponding hydrides and oxides .
Aplicaciones Científicas De Investigación
Lanthanum–nickel (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogenation reactions due to its ability to absorb and release hydrogen efficiently . In biology and medicine, lanthanum-doped nickel oxide nanoparticles have shown potential in antimicrobial applications . In industry, it is used in the production of hydrogen storage materials, fuel cells, and as a catalyst in various chemical processes . Additionally, its unique hydrogen storage properties make it valuable in the development of hydrogen fuel technologies .
Mecanismo De Acción
The mechanism by which lanthanum–nickel (1/2) exerts its effects is primarily related to its ability to absorb and release hydrogen. The compound forms a hydride by absorbing hydrogen atoms into its crystal lattice, creating a stable hydrogen storage material. When the pressure is reduced or the temperature is increased, the hydrogen is released from the lattice, making it available for various applications . This process involves the formation and breaking of metal-hydrogen bonds, which are facilitated by the unique crystal structure of the compound .
Comparación Con Compuestos Similares
Lanthanum–nickel (1/2) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum triniobium (LaNb3), and lanthanum trititanium (LaTi3). While all these compounds have hydrogen storage capabilities, lanthanum–nickel (1/2) is unique due to its specific crystal structure and higher hydrogen storage capacity . Lanthanum pentanickel, for example, has a similar structure but different hydrogen absorption and release characteristics . Other similar compounds include lanthanum–nickel (1/3) and lanthanum–nickel (2/7), which also exhibit unique properties and applications .
Propiedades
Número CAS |
12306-14-8 |
|---|---|
Fórmula molecular |
LaNi2 |
Peso molecular |
256.292 g/mol |
Nombre IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/La.2Ni |
Clave InChI |
SMNJVCYHCWPYRB-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






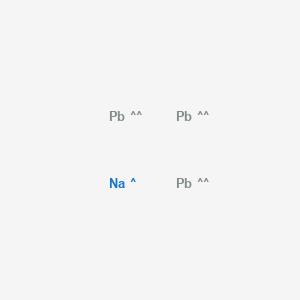
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
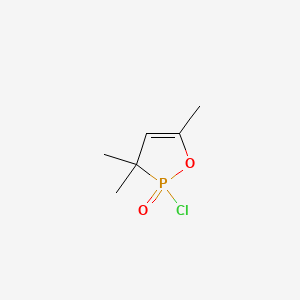
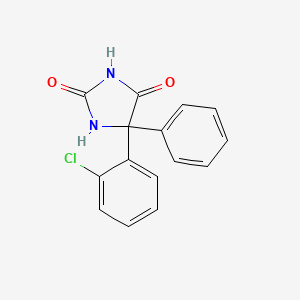
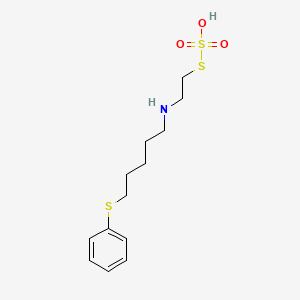
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
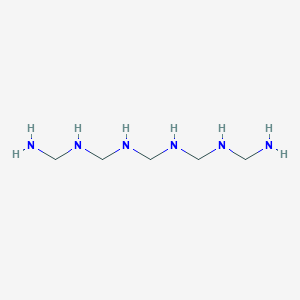
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
